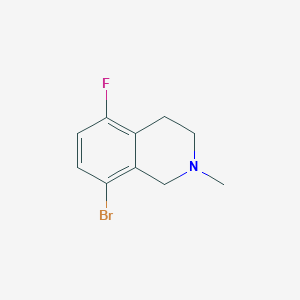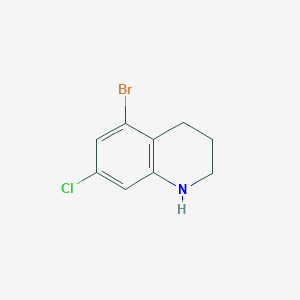
4-Bromo-2-chloro-6-fluorobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-chloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It belongs to a class of benzaldehydes and is used in the synthesis of a variety of organic molecules . It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. 4-Chloro-2-fluoroaniline is synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), with a yield of 80%. It is then bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline, with a yield of 90%. 2-Bromo-4-chloro-6-fluoroaniline is diazotized by sodium nitrite and reacted with formaldoxime to give 2-bromo-4-chloro-6-fluorobenzaldehyde, resulting in a yield of 45% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The compound has a molecular weight of 237.45 g/mol . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 237.45 g/mol . The compound has a topological polar surface area of 17.1 Ų .Applications De Recherche Scientifique
Synthesis and Characterization
4-Bromo-2-chloro-6-fluorobenzaldehyde serves as a starting material or intermediate in the synthesis of various chemical compounds. For example, it has been used in the production of active drug substances (APIs) like AMG 369. The presence of regioisomer impurities in such starting materials poses significant challenges due to their physical-chemical similarities, impacting the purity and final quality of drug substances. Analytical methods, including gas chromatography (GC), have been developed to achieve high resolving power and sensitivity for controlling these impurities, crucial for managing potential genotoxic impurities (p-GTIs) (Shen et al., 2016).
Analytical Techniques and Material Characterization
Advanced analytical and spectroscopic techniques are employed to characterize the structure and properties of compounds similar to this compound. Studies involving X-ray diffraction, FT-IR, Raman spectroscopy, and density functional theory (DFT) simulations have been conducted to understand the molecular structure, conformational preferences, and vibrational properties of such compounds. For instance, the molecular structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been explored through experimental and theoretical methods, providing insights into its conformational isomerism and characteristic vibrational frequencies (Tursun et al., 2015).
Environmental Applications
In environmental science, compounds like 2-Chloro-6-fluorobenzaldehyde, which share structural similarities with this compound, have been studied for their treatment in wastewater. The use of XDA-1 macroporous resin has shown significant effectiveness in absorbing aromatic fluoride compounds from wastewater, leading to substantial COD removal and allowing for the reuse of treated wastewater in applications like electroplating detarnish. This highlights the potential of such compounds in environmental remediation and pollution control (Xiaohong & Hangzhou, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzaldehydes, the class of compounds to which 4-bromo-2-chloro-6-fluorobenzaldehyde belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, including the formation of schiff base compounds through a condensation reaction .
Result of Action
It has been used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-chloro-6-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of benzyl amine-based histamine H3 antagonists, which have serotonin reuptake activity . The interactions between this compound and these biomolecules are crucial for its function in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases . These compounds can modulate cellular activities, leading to therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, thereby influencing their activity. For instance, it has been used in the synthesis of fluorostilbenes, which have specific binding interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the stability of this compound is crucial for its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound has been used in the synthesis of compounds for use as pesticides, herbicides, and fungicides, where dosage is a critical factor in determining efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant. For example, it has been used in the synthesis of compounds that modulate metabolic pathways in the treatment of diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a role in its localization and accumulation. The compound’s distribution affects its activity and function in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. This localization influences its interactions with biomolecules and its overall effectiveness in biochemical reactions .
Propriétés
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZRCPUNFGODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
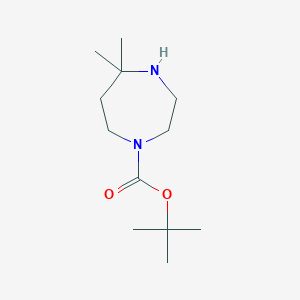
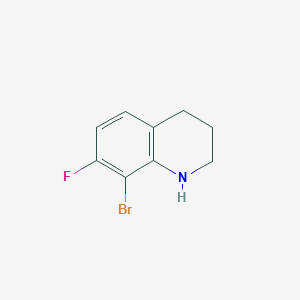

![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
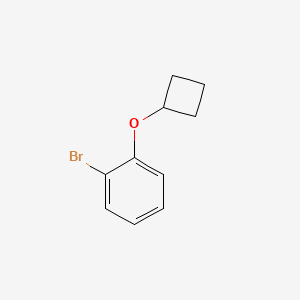
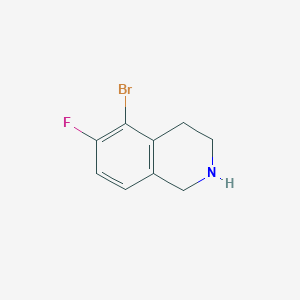
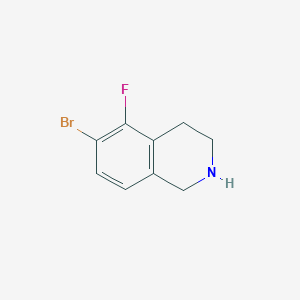

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)

